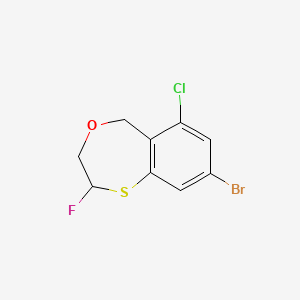
8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine is a heterocyclic compound with the molecular formula C9H7BrClFOS It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoxathiepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine typically involves multi-step organic reactions. One common approach is the halogenation of a benzoxathiepine precursor, followed by the introduction of fluorine. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxathiepine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxathiepine ring.
Scientific Research Applications
8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: shares similarities with other halogenated benzoxathiepine derivatives.
6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: Lacks the bromine atom but has similar structural features.
8-bromo-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: Lacks the chlorine atom but retains the bromine and fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H7BrClFOS |
|---|---|
Molecular Weight |
297.57 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine |
InChI |
InChI=1S/C9H7BrClFOS/c10-5-1-7(11)6-3-13-4-9(12)14-8(6)2-5/h1-2,9H,3-4H2 |
InChI Key |
JMYFFFLTFXDEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C(CO1)C(=CC(=C2)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


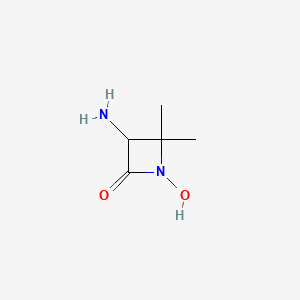
![[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B13894668.png)
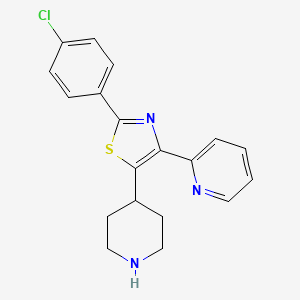

![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)
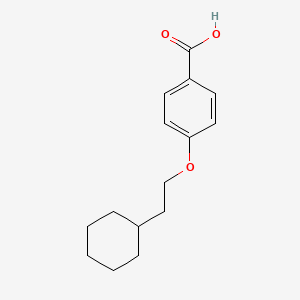
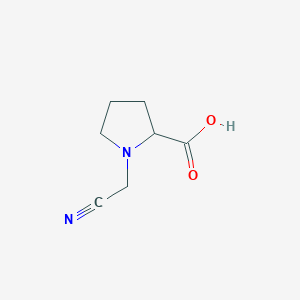
![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)
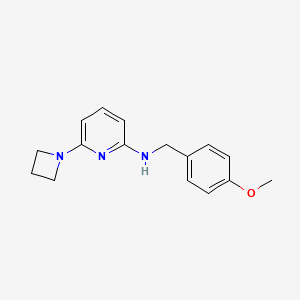
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)
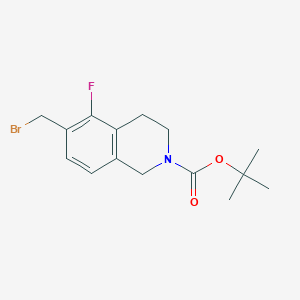
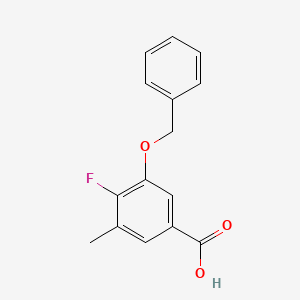
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
